![molecular formula C12H16N6OS B14407566 N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea CAS No. 86893-74-5](/img/structure/B14407566.png)
N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea is a chemical compound with the molecular formula C12H16N6OS. It is known for its unique structure, which includes a tetrazole ring and a sulfanylidene group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)aniline with butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, and in the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring and sulfanylidene group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N’-[3-(5-mercapto-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea: Similar structure but with a mercapto group instead of a sulfanylidene group.
N-Butyl-N’-[3-(5-oxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea: Contains an oxo group instead of a sulfanylidene group.
Uniqueness
N-Butyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
86893-74-5 |
|---|---|
Molecular Formula |
C12H16N6OS |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-butyl-3-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]urea |
InChI |
InChI=1S/C12H16N6OS/c1-2-3-7-13-11(19)14-9-5-4-6-10(8-9)18-12(20)15-16-17-18/h4-6,8H,2-3,7H2,1H3,(H2,13,14,19)(H,15,17,20) |
InChI Key |
JFOFWFCLAWZWRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


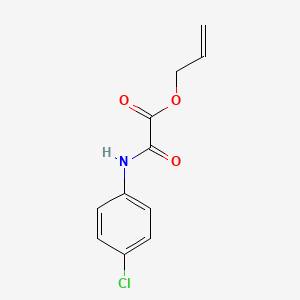
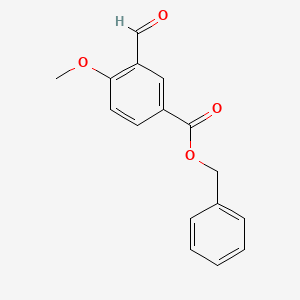
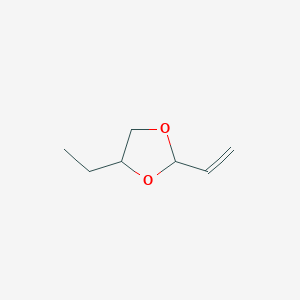
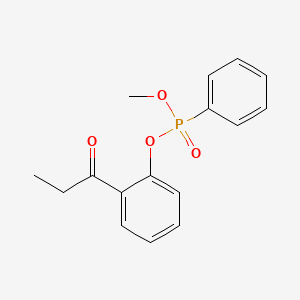
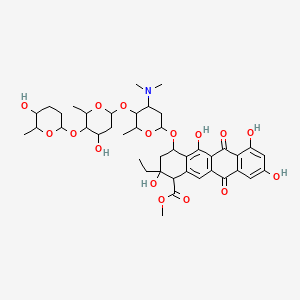
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
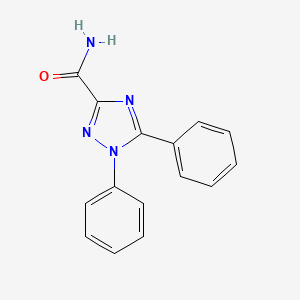
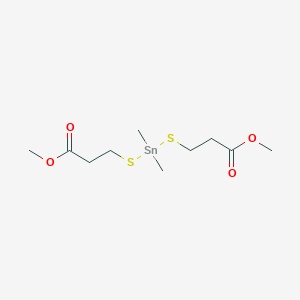
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
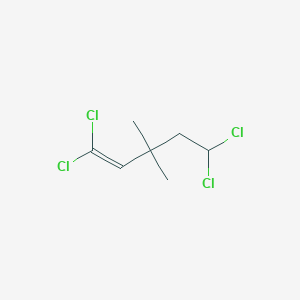
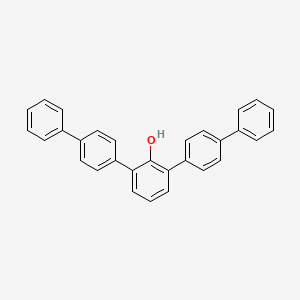

![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
